1-[2-(4-ethylphenoxy)ethyl]pyrrolidine
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Overview
Description
1-[2-(4-Ethylphenoxy)ethyl]pyrrolidine is an organic compound with the molecular formula C14H21NO It is a member of the pyrrolidine family, characterized by a five-membered nitrogen-containing ring
Preparation Methods
The synthesis of 1-[2-(4-ethylphenoxy)ethyl]pyrrolidine typically involves the reaction of 4-ethylphenol with 2-chloroethylamine hydrochloride to form 2-(4-ethylphenoxy)ethylamine. This intermediate is then reacted with pyrrolidine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
1-[2-(4-Ethylphenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethylphenoxy moiety, where halogenation or alkylation can introduce new functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-ethylbenzoic acid, while reduction could produce 4-ethylphenol.
Scientific Research Applications
1-[2-(4-Ethylphenoxy)ethyl]pyrrolidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding, providing insights into biological pathways and mechanisms.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-inflammatory or analgesic agent.
Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 1-[2-(4-ethylphenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can vary depending on the specific biological context and the target molecules.
Comparison with Similar Compounds
1-[2-(4-Ethylphenoxy)ethyl]pyrrolidine can be compared with other similar compounds, such as:
1-[2-(4-Phenylphenoxy)ethyl]pyrrolidine: This compound has a phenyl group instead of an ethyl group, which can influence its chemical reactivity and biological activity.
1-[2-(4-Methylphenoxy)ethyl]pyrrolidine: The presence of a methyl group can alter the compound’s steric and electronic properties, affecting its interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[2-(4-ethylphenoxy)ethyl]pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-13-5-7-14(8-6-13)16-12-11-15-9-3-4-10-15/h5-8H,2-4,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQMPRMIZMPLBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCN2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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